2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Overview
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a complex organic compound characterized by its trifluoromethyl group and a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves multiple steps, starting with the construction of the triazolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the necessary heterocyclic components. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired cyclization and functionalization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction parameters. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group significantly influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triazolopyrimidines: Other triazolopyrimidines with different substituents or core structures.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups in various positions and molecular frameworks.
Uniqueness: 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one stands out due to its specific trifluoromethyl substitution pattern and fused ring system, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
11-(trifluoromethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)7-14-8-13-5-3-1-2-4(5)6(17)16(8)15-7/h1-3H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKABHGTNONSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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